alpha-Fluoromethylhistidine

Catalog No.
S574083
CAS No.
73804-75-8
M.F
C7H10FN3O2
M. Wt
187.17 g/mol
Availability
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alpha-Fluoromethylhistidine

CAS Number

73804-75-8

Product Name

alpha-Fluoromethylhistidine

IUPAC Name

(2S)-2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

InChI

InChI=1S/C7H10FN3O2/c8-3-7(9,6(12)13)1-5-2-10-4-11-5/h2,4H,1,3,9H2,(H,10,11)(H,12,13)/t7-/m1/s1

InChI Key

AJFGLTPLWPTALJ-SSDOTTSWSA-N

SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N

Synonyms

alpha-fluoromethylhistidine, alpha-fluoromethylhistidine, (DL)-isomer, alpha-monofluoromethylhistidine, MDL 72209

Canonical SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N

Isomeric SMILES

C1=C(NC=N1)C[C@@](CF)(C(=O)O)N

Alpha-Fluoromethylhistidine is a synthetic analog of the amino acid histidine, characterized by the presence of a fluoromethyl group. This compound is notable for its role as an irreversible inhibitor of histidine decarboxylase, an enzyme responsible for the conversion of histidine to histamine. By forming a covalent bond with a serine residue in the active site of histidine decarboxylase, alpha-fluoromethylhistidine effectively reduces histamine levels in various tissues, particularly in mast cells, which are crucial for allergic responses and other physiological functions .

Aimed at introducing the fluoromethyl group into the histidine structure. One notable method includes:

  • Halomethylation: Starting from a suitable precursor, such as 3-benzoyl-2-(1,1-dimethylethyl)-1-methyl-4-(N-alkyl)imidazolidin-5-one, halogenation occurs to introduce the fluoromethyl group.
  • Purification: The product is then purified through standard techniques such as crystallization or chromatography to obtain pure alpha-fluoromethylhistidine .

This synthetic route highlights the importance of stereochemistry and regioselectivity in achieving the desired compound.

The biological effects of alpha-fluoromethylhistidine extend beyond its inhibitory action on histidine decarboxylase. Research indicates that this compound can induce sleep-like states in animal models, particularly mice. Furthermore, its administration has been associated with impairments in long-term memory and learning in rats, suggesting a complex interaction with central nervous system processes .

Interestingly, alpha-fluoromethylhistidine has been linked to increased food intake through mechanisms that may not solely depend on histamine inhibition. One proposed pathway involves enhanced expression of neuropeptide Y, a neuropeptide implicated in appetite regulation .

Alpha-fluoromethylhistidine has several applications in biochemical research and pharmacology:

  • Histaminergic System Studies: It serves as a valuable tool for investigating histamine-related physiological processes due to its specific inhibitory action on histidine decarboxylase.
  • Neuroscience Research: The compound's effects on sleep and memory make it relevant for studies exploring neuropharmacology and cognitive functions.
  • Potential Therapeutics: Given its role in modulating histamine levels and potential interactions with detoxification pathways, alpha-fluoromethylhistidine may have therapeutic implications for conditions associated with dysregulated histamine signaling .

Interaction studies involving alpha-fluoromethylhistidine have revealed its ability to inhibit histamine biosynthesis effectively. These studies often employ various animal models to assess pharmacokinetics and pharmacodynamics, providing insights into how this compound affects biological systems at different concentrations and administration routes .

Additionally, investigations into its interactions with glutathione S-transferases suggest that it may influence detoxification processes, although further research is needed to elucidate these mechanisms fully .

Several compounds share structural or functional similarities with alpha-fluoromethylhistidine. Below is a comparison highlighting their unique features:

Compound NameStructure/FunctionalityUnique Features
HistidineNatural amino acid; precursor to histamineEssential amino acid involved in numerous biological processes.
Beta-FluoromethylhistidineSimilar fluorinated structure; less studiedMay have different affinities for histidine decarboxylase compared to alpha variant.
2-AminobenzimidazoleInhibitor of various enzymes; similar aromatic structureBroader inhibitory profile beyond just histamine biosynthesis.
3-FluorotyrosineFluorinated tyrosine analog; involved in protein synthesisAffects different pathways related to neurotransmission and signaling.

Alpha-fluoromethylhistidine stands out due to its specific inhibition of histidine decarboxylase and its multifaceted biological effects, making it a unique compound within this class.

XLogP3

-3.1

UNII

7DZ4K6ZN32

Other CAS

73804-75-8

Dates

Modify: 2023-07-20

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